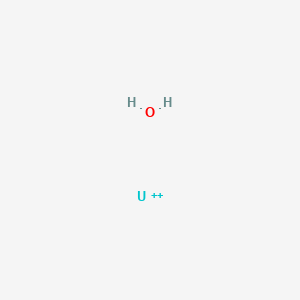
Uranium(2+);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium(2+);hydrate is a compound that consists of uranium in the +2 oxidation state, combined with water molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uranium(2+);hydrate can be synthesized through various methods, including hydrothermal synthesis and precipitation reactions. One common approach involves reacting uranium salts with water under controlled temperature and pressure conditions. For example, uranyl nitrate can be reacted with water to form uranium oxide hydrates .
Industrial Production Methods: In industrial settings, uranium oxide hydrates are often produced as intermediate products during the processing of uranium ores. The production process typically involves leaching uranium ores with strong acids, followed by precipitation and purification steps to obtain the desired uranium compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Uranium(2+);hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and environmental conditions.
Common Reagents and Conditions:
Substitution: Substitution reactions involve replacing water molecules in the hydrate with other ligands, such as chloride or sulfate ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with nitric acid can produce uranyl nitrate, while reduction with hydrogen gas can yield uranium metal .
Applications De Recherche Scientifique
Uranium(2+);hydrate has several scientific research applications across various fields:
Mécanisme D'action
The mechanism by which uranium(2+);hydrate exerts its effects involves interactions with various molecular targets and pathways. In aqueous environments, uranium(2+) ions can form complexes with water molecules and other ligands, influencing their chemical reactivity and stability . The compound’s behavior is also affected by its oxidation state, which determines its interactions with other chemical species .
Comparaison Avec Des Composés Similaires
Uranyl Nitrate: A common uranium compound with uranium in the +6 oxidation state, used in nuclear fuel processing.
Uranyl Sulfate: Another uranium compound with uranium in the +6 oxidation state, used in various industrial applications.
Uranium Oxide Hydrates: A broader class of compounds that includes uranium(2+);hydrate and other uranium hydrates with different oxidation states and structural properties.
Uniqueness: Its ability to undergo various chemical reactions and form complexes with different ligands makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
201798-33-6 |
|---|---|
Formule moléculaire |
H2OU+2 |
Poids moléculaire |
256.044 g/mol |
Nom IUPAC |
uranium(2+);hydrate |
InChI |
InChI=1S/H2O.U/h1H2;/q;+2 |
Clé InChI |
RTWTYXRIEVIYMB-UHFFFAOYSA-N |
SMILES canonique |
O.[U+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
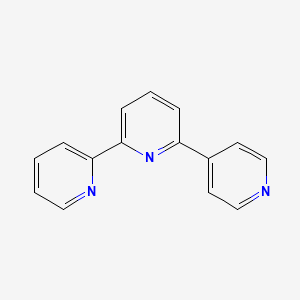

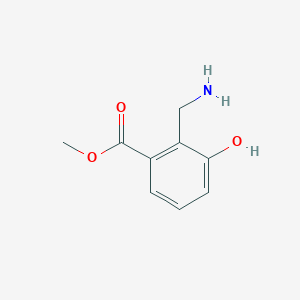
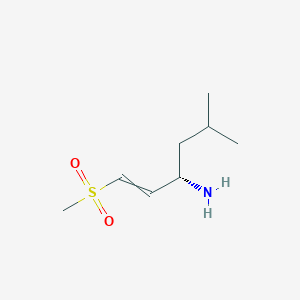
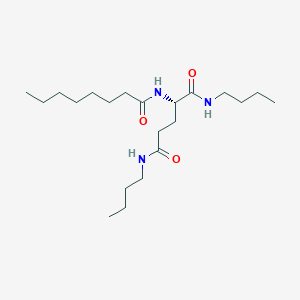
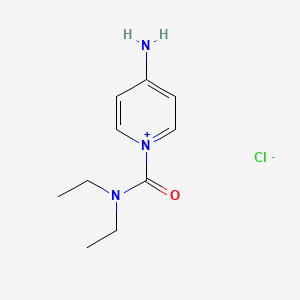
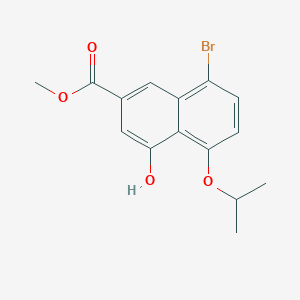

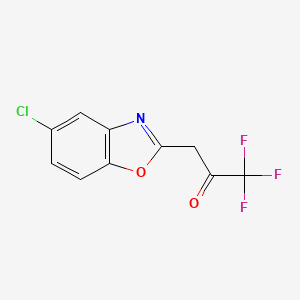
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
